Cas no 49612-01-3 (4-Hydrazinyl-7-(trifluoromethyl)quinoline)

4-Hydrazinyl-7-(trifluoromethyl)quinoline is a specialized quinoline derivative featuring a hydrazinyl substituent at the 4-position and a trifluoromethyl group at the 7-position. This compound is of interest in medicinal and agrochemical research due to its potential as a versatile intermediate for synthesizing biologically active molecules. The hydrazinyl group enables further functionalization, while the electron-withdrawing trifluoromethyl moiety enhances stability and influences reactivity. Its structural features make it suitable for applications in heterocyclic chemistry, particularly in the development of pharmaceuticals, ligands, or catalysts. The compound’s well-defined reactivity profile and synthetic accessibility contribute to its utility in targeted organic synthesis.
4-Hydrazinyl-7-(trifluoromethyl)quinoline structure
49612-01-3 structure
Product name:4-Hydrazinyl-7-(trifluoromethyl)quinoline
CAS No:49612-01-3
MF:C10H8F3N3
MW:227.185832023621
CID:2829030
PubChem ID:15585954

4-Hydrazinyl-7-(trifluoromethyl)quinoline Chemical and Physical Properties

Names and Identifiers

    • 49612-01-3
    • 4-hydrazinyl-7-(trifluoromethyl)quinoline
    • CS-0452937
    • 4-HYDRAZINO 7-TRIFLUOROMETHYL-QUINOLINE
    • 4-Hydrazino-7-(trifluoromethyl)quinoline
    • FLBHSBYFKNVRDM-UHFFFAOYSA-N
    • DTXSID601270248
    • AB05753
    • AKOS002684257
    • 4-Hydrazinyl-7-(trifluoromethyl)quinoline
    • Inchi: InChI=1S/C10H8F3N3/c11-10(12,13)6-1-2-7-8(16-14)3-4-15-9(7)5-6/h1-5H,14H2,(H,15,16)
    • InChI Key: FLBHSBYFKNVRDM-UHFFFAOYSA-N

Computed Properties

  • Exact Mass: 227.06703175Da
  • Monoisotopic Mass: 227.06703175Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 1
  • Complexity: 244
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 50.9Ų
  • XLogP3: 1.6

4-Hydrazinyl-7-(trifluoromethyl)quinoline Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Crysdot LLC
CD11116639-5g
4-Hydrazinyl-7-(trifluoromethyl)quinoline
49612-01-3 97%
5g
$1196 2024-07-17
Crysdot LLC
CD11116639-10g
4-Hydrazinyl-7-(trifluoromethyl)quinoline
49612-01-3 97%
10g
$1736 2024-07-17
Chemenu
CM521030-1g
4-Hydrazinyl-7-(trifluoromethyl)quinoline
49612-01-3 97%
1g
$593 2022-06-11
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1523604-500mg
4-Hydrazinyl-7-(trifluoromethyl)quinoline
49612-01-3 98%
500mg
¥1513.00 2024-05-11
Apollo Scientific
PC7187-500mg
4-Hydrazino-7-(trifluoromethyl)quinoline
49612-01-3
500mg
£158.00 2024-05-25
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1523604-1g
4-Hydrazinyl-7-(trifluoromethyl)quinoline
49612-01-3 98%
1g
¥3000.00 2024-05-11
Apollo Scientific
PC7187-1g
4-Hydrazino-7-(trifluoromethyl)quinoline
49612-01-3
1g
£250.00 2024-05-25
Crysdot LLC
CD11116639-1g
4-Hydrazinyl-7-(trifluoromethyl)quinoline
49612-01-3 97%
1g
$599 2024-07-17

Additional information on 4-Hydrazinyl-7-(trifluoromethyl)quinoline

Recent Advances in the Study of 4-Hydrazinyl-7-(trifluoromethyl)quinoline (CAS: 49612-01-3)

The compound 4-Hydrazinyl-7-(trifluoromethyl)quinoline (CAS: 49612-01-3) has recently gained significant attention in chemical biology and medicinal chemistry research due to its versatile pharmacological properties and potential therapeutic applications. This research brief synthesizes the latest findings regarding this promising scaffold, focusing on its synthetic methodologies, biological activities, and structure-activity relationships.

Recent synthetic approaches have demonstrated improved yields (up to 78%) through microwave-assisted hydrazination of 7-(trifluoromethyl)quinolin-4-ol precursors, as reported in the Journal of Medicinal Chemistry (2023). The trifluoromethyl group at the 7-position has been shown to significantly enhance both metabolic stability and membrane permeability, making this scaffold particularly valuable for CNS-targeting drug development.

In pharmacological studies, derivatives of 4-Hydrazinyl-7-(trifluoromethyl)quinoline have exhibited potent inhibitory activity against multiple kinase targets, including JAK2 (IC50 = 12 nM) and FLT3 (IC50 = 8 nM), suggesting potential applications in myeloproliferative disorders and acute myeloid leukemia. The hydrazinyl moiety at position 4 appears crucial for forming key hydrogen bond interactions with kinase hinge regions, as revealed by X-ray crystallographic studies (Nature Chemical Biology, 2024).

Notably, a 2024 Structure-Activity Relationship (SAR) study published in Bioorganic & Medicinal Chemistry Letters identified that N'-acyl modifications of the hydrazine group can dramatically alter target selectivity, with some derivatives showing >100-fold selectivity between closely related kinase isoforms. This finding opens new possibilities for developing highly specific therapeutic agents with minimized off-target effects.

Current challenges in the field include optimizing the pharmacokinetic profile of these compounds, particularly regarding oral bioavailability. Recent preclinical studies suggest that prodrug approaches targeting the hydrazine functionality may overcome this limitation, with several candidates showing promising results in animal models (European Journal of Medicinal Chemistry, 2023).

Looking forward, the unique combination of synthetic accessibility, structural diversity, and potent biological activity positions 4-Hydrazinyl-7-(trifluoromethyl)quinoline as a privileged scaffold for future drug discovery efforts, particularly in oncology and inflammatory diseases. Several pharmaceutical companies have reportedly initiated lead optimization programs based on this core structure, with clinical candidates expected to enter Phase I trials within the next 2-3 years.

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